

A Head-to-Head Comparison of Commercial NFAT Inhibitors for Researchers

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Compound of Interest

Compound Name: NFAT Inhibitor-2

Cat. No.: B15606713

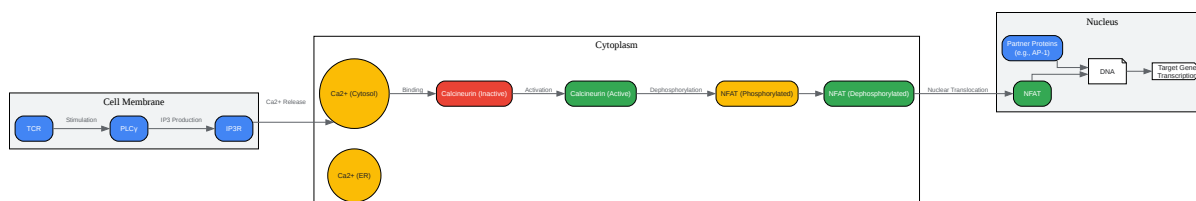
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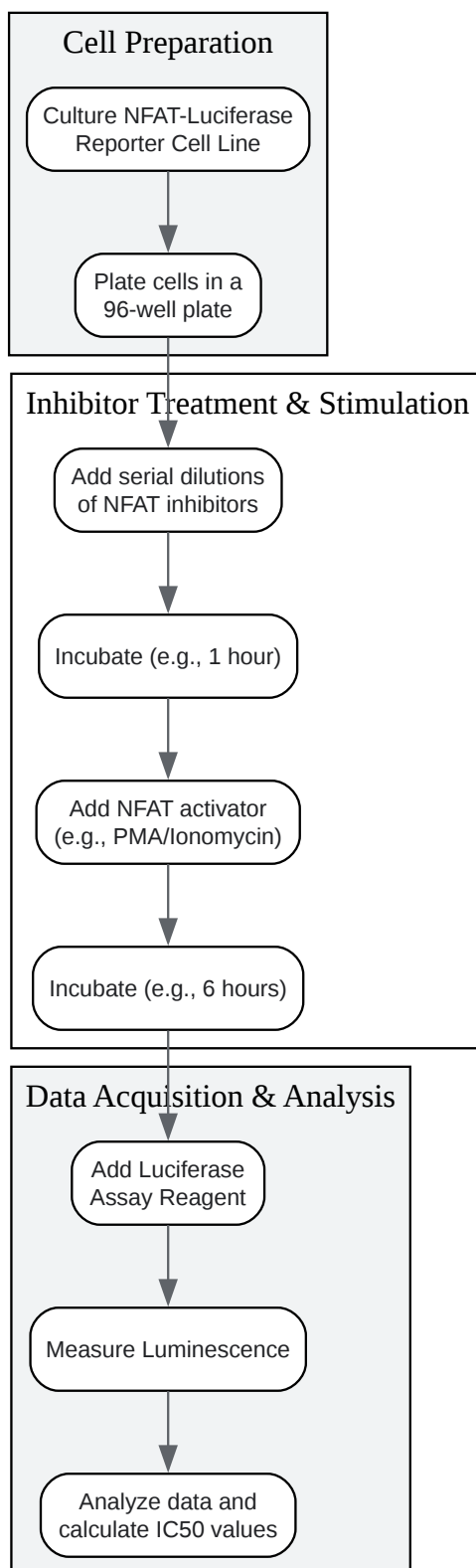
For researchers, scientists, and drug development professionals navigating the landscape of NFAT-targeted therapies, selecting the optimal inhibitor is a critical decision. This guide provides an objective, data-driven comparison of the most prominent commercially available Nuclear Factor of Activated T-cells (NFAT) inhibitors: the selective peptide inhibitor VIVIT, and the widely used immunosuppressants Cyclosporin A (CsA) and Tacrolimus (FK506).

This comparison delves into their mechanisms of action, potency, and selectivity, supported by experimental data to inform your research and development efforts.

The NFAT Signaling Pathway: A Key Therapeutic Target

The NFAT family of transcription factors plays a crucial role in the immune response, as well as in the development and function of various other cell types. The activation of NFAT is tightly regulated by the calcium-calmodulin-dependent phosphatase, calcineurin. Upon T-cell receptor (TCR) engagement or other stimuli that increase intracellular calcium levels, calcineurin dephosphorylates cytoplasmic NFAT proteins. This dephosphorylation exposes a nuclear localization signal, leading to NFAT's translocation into the nucleus, where it cooperates with other transcription factors to induce the expression of target genes, including cytokines like IL-2. The central role of the calcineurin-NFAT axis in immune activation has made it a prime target for immunosuppressive drugs.





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